molecular formula C9H9N3O4S B6325801 (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate CAS No. 857653-95-3

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate

Cat. No.: B6325801
CAS No.: 857653-95-3
M. Wt: 255.25 g/mol
InChI Key: PTCDQAKENWVFPK-UHFFFAOYSA-N
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Description

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate typically involves multiple steps, including esterification, cyanation, cyclization, and sulfonation reactions. One common synthetic route starts with the esterification of a pyridine derivative, followed by cyanation to introduce the nitrile group. The nitrile group is then cyclized to form the oxadiazole ring, and finally, the methanesulfonate group is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal drugs .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to inhibit the growth of certain pests and weeds makes it valuable for agricultural applications .

Mechanism of Action

The mechanism of action of (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets in microorganisms. The compound can inhibit the activity of key enzymes involved in vital metabolic pathways, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways vary depending on the organism and the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of a pyridine ring and an oxadiazole ring with a methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it particularly useful in applications where other oxadiazole derivatives may not be as effective .

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c1-17(13,14)15-6-8-11-9(12-16-8)7-2-4-10-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCDQAKENWVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=NC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.50 ml, 6.50 mmol) was added to a stirred solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)methanol (1 g, 5.65 mmol) and triethylamine (0.953 ml, 6.78 mmol) in CH2Cl2 (30 ml) at 0° C. After 10 min, water (20 ml) was added and the aqueous phase extracted with CH2Cl2 (20 ml). The combined organic phases were dried (MgSO4) and evaporated to afford the title compound: RT=2.32 min; m/z (ES+)=256.0 [M+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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